molecular formula C12H29N2O6PS2 B4821497 Bis[2-(diethylsulfamoyl)ethyl]phosphinic acid

Bis[2-(diethylsulfamoyl)ethyl]phosphinic acid

Cat. No.: B4821497
M. Wt: 392.5 g/mol
InChI Key: LXQQCVWFUAQCIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[2-(diethylsulfamoyl)ethyl]phosphinic acid is an organophosphorus compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of phosphinic acid and diethylsulfamoyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(diethylsulfamoyl)ethyl]phosphinic acid typically involves the reaction of phosphorus trichloride with ethylene oxide, resulting in tris(2-chloroethyl) phosphite. This intermediate is then rearranged to form bis(2-chloroethyl)-2-chloroethylphosphonate. The final step involves the reaction of bis(2-chloroethyl)-2-chloroethylphosphonate with thionyl chloride in the presence of triphenyl phosphine oxide .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its various applications.

Chemical Reactions Analysis

Types of Reactions

Bis[2-(diethylsulfamoyl)ethyl]phosphinic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinic acid group to phosphine.

    Substitution: The diethylsulfamoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of this compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis[2-(diethylsulfamoyl)ethyl]phosphinic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Bis[2-(diethylsulfamoyl)ethyl]phosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The diethylsulfamoyl groups play a crucial role in modulating the compound’s activity and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Bis[2-(diethylsulfamoyl)ethyl]phosphinic acid include:

Uniqueness

This compound is unique due to the presence of diethylsulfamoyl groups, which impart distinct chemical properties and reactivity compared to other phosphinic acids. These groups enhance the compound’s solubility, stability, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

bis[2-(diethylsulfamoyl)ethyl]phosphinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H29N2O6PS2/c1-5-13(6-2)22(17,18)11-9-21(15,16)10-12-23(19,20)14(7-3)8-4/h5-12H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQQCVWFUAQCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)CCP(=O)(CCS(=O)(=O)N(CC)CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H29N2O6PS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis[2-(diethylsulfamoyl)ethyl]phosphinic acid
Reactant of Route 2
Bis[2-(diethylsulfamoyl)ethyl]phosphinic acid
Reactant of Route 3
Bis[2-(diethylsulfamoyl)ethyl]phosphinic acid
Reactant of Route 4
Bis[2-(diethylsulfamoyl)ethyl]phosphinic acid
Reactant of Route 5
Bis[2-(diethylsulfamoyl)ethyl]phosphinic acid
Reactant of Route 6
Bis[2-(diethylsulfamoyl)ethyl]phosphinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.